

Comparative Cross-Reactivity Profiling of 1-(1-Methylpyrazol-4-yl)ethanol and Analogs

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Compound of Interest

Compound Name: 1-(1-Methylpyrazol-4-yl)ethanol

Cat. No.: B1321454

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **1-(1-methylpyrazol-4-yl)ethanol** and structurally related pyrazole-based kinase inhibitors. Due to the limited publicly available cross-reactivity data for **1-(1-methylpyrazol-4-yl)ethanol**, this document utilizes data from well-characterized pyrazole-containing kinase inhibitors as a proxy to provide a representative comparison of selectivity against the human kinome. The experimental protocols and signaling pathway diagrams included are standard methodologies used in the preclinical evaluation of small molecule inhibitors.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity (IC₅₀ or K_d values) of several representative pyrazole-based inhibitors against a panel of kinases, illustrating the diverse selectivity profiles that can be achieved with this scaffold.

Table 1: Comparative Kinase Inhibition Profile of Representative Pyrazole-Based Inhibitors

Kinase Target	Crizotinib (nM)	Ruxolitinib (nM)	Afuresertib (nM)
Primary Target(s)	ALK, MET, ROS1	JAK1, JAK2	AKT1, AKT2, AKT3
ALK	2.9	>10,000	>10,000
MET	1.7	>10,000	>10,000
ROS1	0.03	>10,000	>10,000
JAK1	1,590	2.8	>10,000
JAK2	2,830	3.3	>10,000
JAK3	>10,000	428	>10,000
TYK2	>10,000	19	>10,000
AKT1	>10,000	>10,000	0.08
AKT2	>10,000	>10,000	0.3
AKT3	>10,000	>10,000	0.3
FAK	16	>10,000	>10,000
AURKA	>10,000	1,800	>10,000
AURKB	>10,000	1,100	>10,000
CDK1	>10,000	>10,000	>10,000
CDK2	>10,000	>10,000	>10,000
ERK1	>10,000	>10,000	>10,000
MEK1	>10,000	>10,000	>10,000
PI3K α	>10,000	>10,000	>10,000
mTOR	>10,000	>10,000	>10,000
SRC	>10,000	420	>10,000

Data is compiled from publicly available sources and is intended for comparative purposes. Actual values may vary depending on the assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in designing and interpreting cross-reactivity profiling studies.

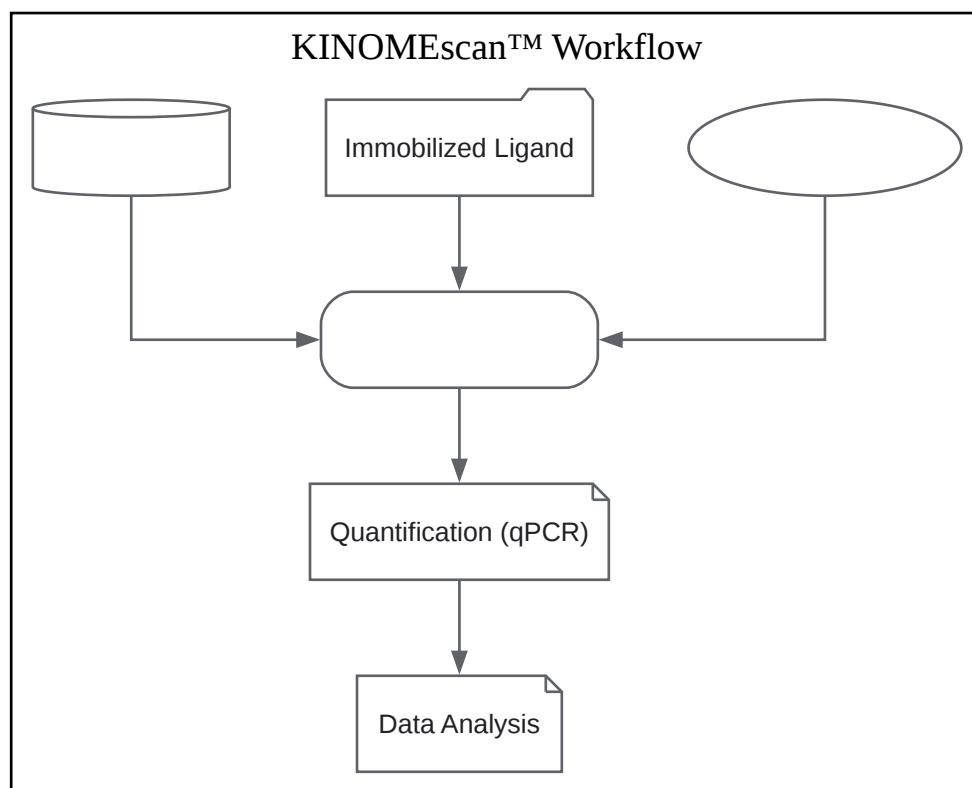
I. KINOMEScan™ Competition Binding Assay

This high-throughput assay quantitatively measures the binding of a test compound to a large panel of human kinases.

Principle: The assay relies on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

- **Kinase Preparation:** A panel of human kinases are expressed, typically as DNA-tagged fusion proteins.
- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The test compound is incubated in solution with the kinase and the immobilized ligand.
- **Quantification:** After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
- **Data Analysis:** Results are reported as a percentage of the vehicle control, where a lower percentage indicates stronger binding. Dissociation constants (K_d) can be determined from dose-response curves.



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KINOMEscan™ Experimental Workflow

II. Cellular Thermal Shift Assay (CETSA®)

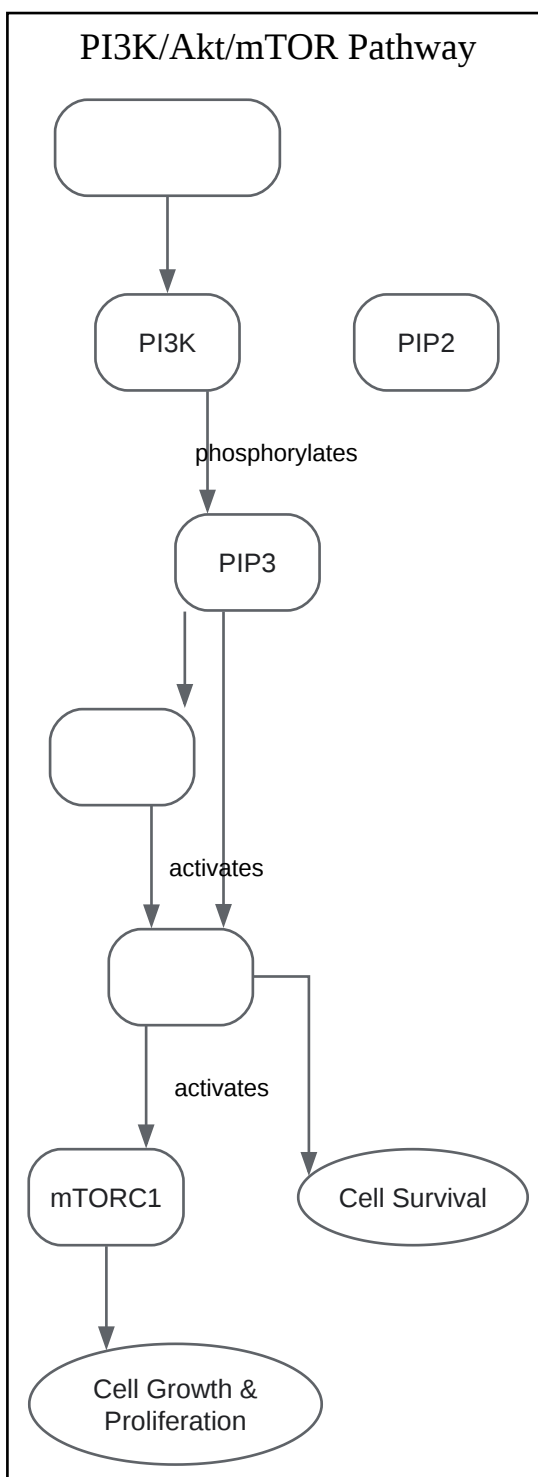
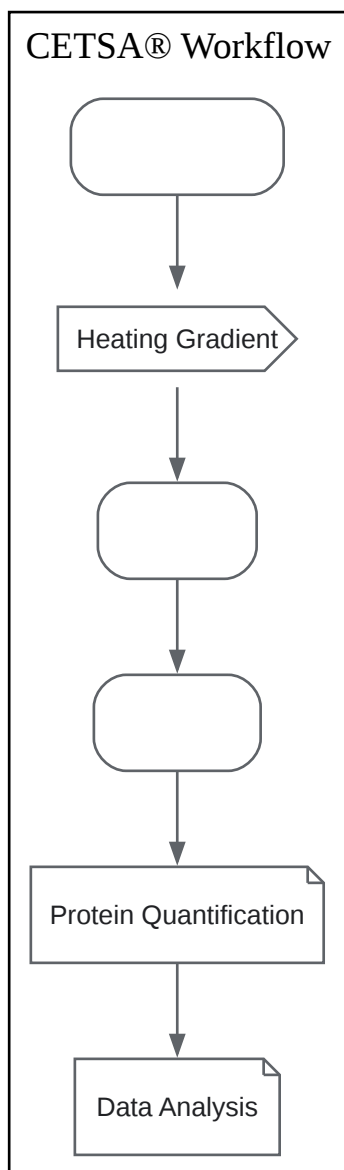
CETSA® is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment.

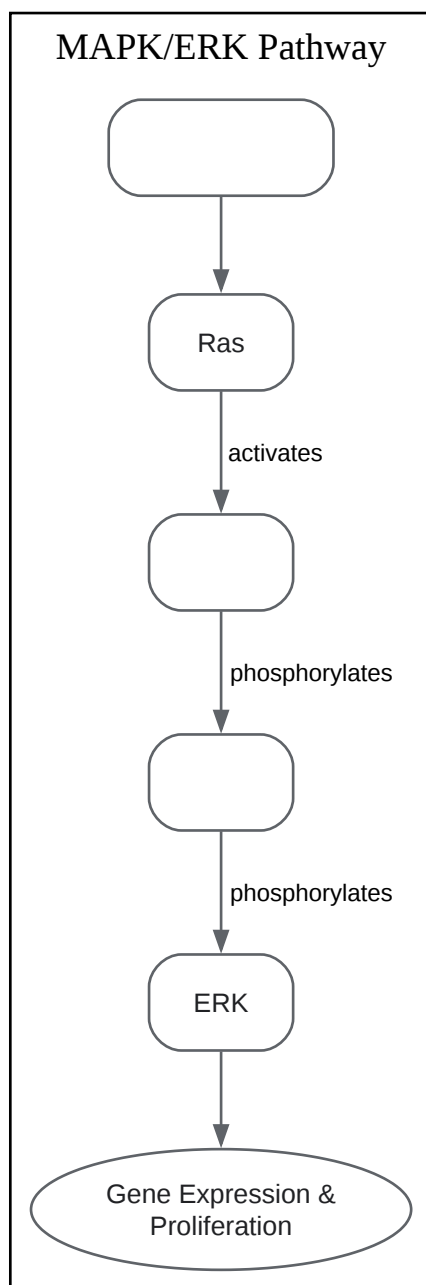
Principle: The binding of a ligand (e.g., an inhibitor) to a protein typically increases the protein's thermal stability. CETSA® measures this change in thermal stability to confirm target engagement.

Methodology:

- **Cell Treatment:** Intact cells are treated with the test compound or a vehicle control.
- **Heating:** The cell suspensions are heated across a range of temperatures.
- **Cell Lysis:** The cells are lysed to release the soluble proteins.

- Separation: The aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
- Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western Blot or mass spectrometry.
- Data Analysis: A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in the melting temperature (T_m) in the presence of the compound indicates target engagement.





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